molecular formula C15H25NO2 B2813012 N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide CAS No. 420821-65-4

N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide

Cat. No.: B2813012
CAS No.: 420821-65-4
M. Wt: 251.37
InChI Key: NMDGKQORLPRYAY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential therapeutic applications. This compound is part of the adamantane family, known for their rigid, diamond-like structures which contribute to their stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method includes the radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds . These reactions often utilize carbocation or radical intermediates due to their unique stability and reactivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials and nanomaterials due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as amantadine and rimantadine, which are known for their antiviral properties .

Uniqueness

What sets N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide apart is its unique functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-14(2,9-17)16-13(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12,17H,3-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDGKQORLPRYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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